methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate

Description

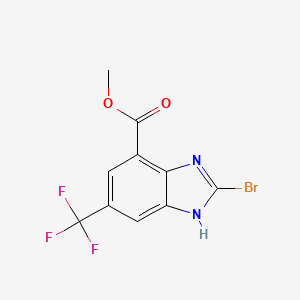

The benzodiazole scaffold consists of a benzene ring fused to a diazole ring (two nitrogen atoms at positions 1 and 3). Key functional groups include:

- Bromo substituent at position 2: Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig).

- Trifluoromethyl group at position 5: Introduces electron-withdrawing effects, improving metabolic stability and lipophilicity.

- Methyl ester at position 7: Acts as a prodrug moiety, facilitating cellular uptake and hydrolysis to the active carboxylic acid form.

This compound’s structural features align with trends in medicinal chemistry, where halogenation and fluorination are leveraged to optimize drug-like properties .

Properties

Molecular Formula |

C10H6BrF3N2O2 |

|---|---|

Molecular Weight |

323.07 g/mol |

IUPAC Name |

methyl 2-bromo-6-(trifluoromethyl)-1H-benzimidazole-4-carboxylate |

InChI |

InChI=1S/C10H6BrF3N2O2/c1-18-8(17)5-2-4(10(12,13)14)3-6-7(5)16-9(11)15-6/h2-3H,1H3,(H,15,16) |

InChI Key |

KDSNCPFKZNYLPV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)C(F)(F)F)NC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used to investigate biological pathways and interactions due to its unique chemical properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogues

Triazole-containing compounds are prevalent in drug discovery due to their metabolic stability and hydrogen-bonding capabilities. Notable examples include:

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Core Structure : 1,2,3-triazole with trifluoromethyl and chlorophenyl substituents.

- Activity : Demonstrates antitumor effects, particularly against NCI-H522 lung cancer cells (GP = 68.09%) .

- Key Differences :

- The triazole ring (five-membered, three nitrogens) vs. benzodiazole (six-membered, two nitrogens) alters electronic density and binding interactions.

- Absence of a bromo substituent reduces electrophilic reactivity compared to the target compound.

Asundexian Derivatives (e.g., Radiolabeled [^14C]asundexian)

- Core Structure: Contains a 4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl group linked to a pyridinone scaffold.

- Application : Investigated as a factor XIa inhibitor for anticoagulant therapy .

- Key Differences: The pyridinone core introduces additional hydrogen-bonding sites absent in benzodiazoles. Methyl ester in the target compound may offer superior bioavailability compared to amide-based prodrugs.

Benzodithiazine Derivatives

6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

- Core Structure : Benzodithiazine with bromo and hydroxyl substituents.

- Synthesis : Derived from 5-bromo-2-hydroxybenzaldehyde, highlighting the utility of bromo groups in constructing complex heterocycles .

- Key Differences :

- Sulfur atoms in the benzodithiazine core confer distinct electronic properties compared to nitrogen-rich benzodiazoles.

- Hydroxyl groups may limit blood-brain barrier penetration relative to trifluoromethylated analogues.

Pesticide and Agrochemical Analogues

Triticonazole and Metconazole

- Core Structure: Cyclopentanol fused with triazole rings and chlorophenyl groups.

- Application : Broad-spectrum fungicides .

- Key Differences: Bulky cyclopentanol moieties reduce conformational flexibility compared to planar benzodiazoles. Chlorophenyl groups dominate bioactivity, whereas the target compound’s bromo and trifluoromethyl groups may target different enzymatic pathways.

Structural and Functional Data Table

Biological Activity

Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate (CAS Number: 1804066-83-8) is a compound belonging to the class of benzodiazoles, characterized by its unique trifluoromethyl and bromo substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula : C₁₀H₆BrF₃N₂O₂

- Molecular Weight : 323.07 g/mol

- Structure : The compound features a benzodiazole core with a carboxylate group and halogen substitutions, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Effective against Staphylococcus aureus |

| Gram-negative Bacteria | Active against Escherichia coli |

| Fungi | Inhibitory effects on Candida albicans |

Anticancer Activity

This compound has also demonstrated cytotoxic effects in various cancer cell lines. Studies have reported that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:

- The compound reduced cell viability by over 50% at concentrations above 10 µM.

- Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating apoptosis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

- Inhibiting specific enzymes involved in DNA replication.

- Inducing oxidative stress leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.